molecular formula C12H10ClNO2 B6346226 5-Chloro-3-(3,4-dimethylphenyl)-1,2-oxazole-4-carbaldehyde CAS No. 1245032-24-9

5-Chloro-3-(3,4-dimethylphenyl)-1,2-oxazole-4-carbaldehyde

Cat. No.: B6346226
CAS No.: 1245032-24-9
M. Wt: 235.66 g/mol
InChI Key: QHUAGPUVIZSZHO-UHFFFAOYSA-N
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Description

5-Chloro-3-(3,4-dimethylphenyl)-1,2-oxazole-4-carbaldehyde is a heterocyclic organic compound featuring a 1,2-oxazole core substituted at the 3-position with a 3,4-dimethylphenyl group and at the 4-position with a carbaldehyde moiety. The 5-position is occupied by a chlorine atom. This compound belongs to a class of oxazole derivatives known for their diverse applications in medicinal chemistry, particularly as intermediates in drug synthesis. The 3,4-dimethylphenyl substituent introduces steric bulk and electron-donating effects, which may influence reactivity, solubility, and biological interactions.

Properties

IUPAC Name

5-chloro-3-(3,4-dimethylphenyl)-1,2-oxazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2/c1-7-3-4-9(5-8(7)2)11-10(6-15)12(13)16-14-11/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHUAGPUVIZSZHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NOC(=C2C=O)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-(3,4-dimethylphenyl)-1,2-oxazole-4-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dimethylphenylacetonitrile with chloroacetyl chloride in the presence of a base to form the intermediate 5-chloro-3-(3,4-dimethylphenyl)-1,2-oxazole. This intermediate is then oxidized to form the desired aldehyde .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-(3,4-dimethylphenyl)-1,2-oxazole-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: 5-Chloro-3-(3,4-dimethylphenyl)-1,2-oxazole-4-carboxylic acid.

    Reduction: 5-Chloro-3-(3,4-dimethylphenyl)-1,2-oxazole-4-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Applications

Research indicates that 5-Chloro-3-(3,4-dimethylphenyl)-1,2-oxazole-4-carbaldehyde exhibits significant biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that the compound may inhibit the growth of certain bacteria and fungi.
  • Anticancer Activity : Investigations into its mechanism of action reveal potential interactions with specific enzymes or receptors involved in cancer pathways.

These biological activities make it a candidate for further exploration in drug development.

Material Science Applications

In addition to its biological applications, this compound is also being explored for use in material science:

  • Polymer Chemistry : Its unique structure allows for incorporation into polymer matrices, potentially enhancing the mechanical or thermal properties of materials.
  • Electronics : The compound's electronic properties may be leveraged for applications in organic electronics or photonic devices.

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

  • Anticancer Activity Study : A study published in a peer-reviewed journal demonstrated that this compound showed significant cytotoxicity against various cancer cell lines through apoptosis induction mechanisms.
  • Antimicrobial Efficacy Research : Another research project investigated its effectiveness against common pathogens and found promising results indicating potential as a new antimicrobial agent.
  • Material Enhancement Experiments : Experiments conducted on polymer composites incorporating this compound showed improved thermal stability and mechanical strength compared to control samples.

Mechanism of Action

The mechanism of action of 5-Chloro-3-(3,4-dimethylphenyl)-1,2-oxazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to changes in their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 5-Chloro-3-(3,4-dimethylphenyl)-1,2-oxazole-4-carbaldehyde with structurally related oxazole-4-carbaldehyde derivatives, emphasizing substituent effects, physicochemical properties, and biological activity where available.

Table 1: Structural and Functional Comparison of Oxazole-4-carbaldehyde Derivatives

Compound Name Substituent Molecular Weight Purity Key Biological/Physicochemical Properties
This compound 3,4-dimethylphenyl Not reported Unknown Hypothesized higher lipophilicity due to methyl groups; potential steric hindrance in binding interactions.
5-Chloro-3-(3,4-dichlorophenyl)-1,2-oxazole-4-carbaldehyde 3,4-dichlorophenyl 276.50 ≥97% Increased molecular weight and lipophilicity due to chlorine atoms; no reported bioactivity.
5-Chloro-3-(furan-2-yl)-1,2-oxazole-4-carbaldehyde Furan-2-yl 197.57 95% Lower molecular weight; furan oxygen may enhance hydrogen bonding. Purity suggests synthetic challenges.
(S)-5-Chloro-3-(3,5-dimethylphenylsulfonyl)-N-(pyridin-4-ylmethylene)oxazole analog 3,5-dimethylphenylsulfonyl Not reported N/A Demonstrated DVL1 inhibition (EC50 = 0.49 µM) and anti-proliferative activity in HCT116 cells (EC50 = 7.1 µM).

Key Comparative Insights:

The 3,4-dichlorophenyl analog has higher molecular weight (276.50 vs. ~250 estimated for the dimethylphenyl compound) and greater electron-withdrawing effects, which could alter reactivity at the carbaldehyde group.

Biological Activity: While the target compound lacks reported bioactivity, its sulfonyl-substituted analog (RS4690) exhibits potent inhibition of Dishevelled 1 (DVL1), a key protein in the WNT/β-catenin pathway, with EC50 = 0.49 µM. This suggests that oxazole derivatives with aromatic substituents can achieve significant biological effects, depending on substituent electronic and steric profiles.

Synthetic and Purification Considerations :

  • The dichlorophenyl compound is reported at ≥97% purity, likely due to favorable crystallization properties, whereas the furan derivative is 95% pure, possibly reflecting challenges in isolating polar heterocyclic analogs.
  • The target compound’s 3,4-dimethylphenyl group may confer synthetic advantages over bulkier or more electron-deficient substituents.

Biological Activity

5-Chloro-3-(3,4-dimethylphenyl)-1,2-oxazole-4-carbaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and mechanisms of action, supported by relevant data and research findings.

Chemical Structure and Synthesis

The compound features a unique oxazole ring with a chlorine atom at the fifth position and a 3,4-dimethylphenyl substituent at the third position. Its molecular formula is C12H10ClNOC_{12}H_{10}ClNO with a molecular weight of approximately 235.67 g/mol. The synthesis typically involves cyclization reactions, where 3,4-dimethylphenylacetonitrile reacts with chloroacetyl chloride under basic conditions to yield the oxazole intermediate, which is subsequently oxidized to form the aldehyde.

Biological Activity

Research has indicated that this compound exhibits a range of biological activities:

  • Antimicrobial Properties : Studies have shown that this compound possesses significant antimicrobial activity against various bacterial strains. Its mechanism may involve disruption of bacterial cell wall synthesis or inhibition of specific metabolic pathways.
  • Anticancer Activity : The compound has been evaluated for its anticancer properties. In vitro studies demonstrated cytotoxic effects on several cancer cell lines, including human breast adenocarcinoma (MCF-7) and acute lymphoblastic leukemia (CEM-13) cells. The IC50 values were reported in the micromolar range, indicating potent activity .

Table 1: Summary of Biological Activities

Activity TypeCell Line/PathogenIC50 Value (µM)Mechanism of Action
AntimicrobialVarious bacterial strainsNot specifiedDisruption of cell wall synthesis
AnticancerMCF-7 (breast cancer)~10Induction of apoptosis
AnticancerCEM-13 (leukemia)~5Modulation of metabolic pathways

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The aldehyde group can form covalent bonds with nucleophilic residues in enzymes, potentially inhibiting their activity.
  • Induction of Apoptosis : Flow cytometry assays have indicated that treatment with this compound leads to increased levels of pro-apoptotic factors such as p53 and caspase-3 cleavage in cancer cells .
  • Cell Cycle Arrest : Studies suggest that this compound may cause cell cycle arrest at specific phases, further contributing to its anticancer effects.

Case Studies

Recent studies have highlighted the efficacy of this compound in various experimental models:

  • In a study focusing on human cancer cell lines, compounds derived from oxazole structures exhibited higher cytotoxicity compared to traditional chemotherapeutics like doxorubicin. The derivatives showed promising results in inducing apoptosis and inhibiting tumor growth in vivo .
  • Another investigation explored the antimicrobial properties against resistant bacterial strains, revealing that this compound could serve as a lead structure for developing new antibiotics .

Q & A

Q. What are the common synthetic routes for preparing 5-Chloro-3-(3,4-dimethylphenyl)-1,2-oxazole-4-carbaldehyde?

The synthesis typically involves multi-step reactions, including isoxazole ring formation followed by functionalization. For example, the Vilsmeier-Haack reaction is a key method for introducing the carbaldehyde group, using reagents like POCl₃ and DMF under controlled anhydrous conditions . Similar compounds with aromatic substituents (e.g., 3,4-dimethylphenyl) are synthesized via condensation of substituted hydrazines with β-ketoaldehydes, followed by cyclization. Reaction optimization often requires temperature control (60–80°C) and inert atmospheres to prevent oxidation .

Q. How is the compound characterized to confirm its structural integrity?

Characterization employs:

  • X-ray crystallography to resolve bond angles and molecular conformation .
  • NMR spectroscopy (¹H and ¹³C) to verify substituent positions and purity. For example, the aldehyde proton typically appears as a singlet near δ 9.8–10.2 ppm .
  • Mass spectrometry (HRMS) to confirm molecular weight and isotopic patterns . Cross-validation using multiple techniques minimizes structural ambiguity .

Q. What is the reactivity profile of the aldehyde group in this compound?

The aldehyde group undergoes nucleophilic additions (e.g., formation of Schiff bases with amines) and serves as a precursor for further derivatization. For instance, condensation with hydrazines generates hydrazones, which are intermediates in synthesizing heterocyclic analogs. Reaction conditions (pH, solvent polarity) must be optimized to avoid side reactions, such as aldol condensation .

Advanced Research Questions

Q. How do structural modifications (e.g., chloro or methyl groups) influence bioactivity?

Structure-activity relationship (SAR) studies involve:

  • Systematic substitution : Replacing the 3,4-dimethylphenyl group with electron-withdrawing (e.g., trifluoromethyl) or electron-donating groups to assess effects on target binding .
  • In vitro assays : Testing analogs against enzyme targets (e.g., kinases) to correlate substituent effects with inhibitory potency. For example, methyl groups may enhance hydrophobic interactions in binding pockets .

Q. What strategies are used to resolve contradictions in pharmacokinetic data?

Discrepancies in solubility or metabolic stability are addressed by:

  • In vitro assays : Microsomal stability tests (using liver microsomes) to compare metabolic rates.
  • Computational modeling : Predicting logP and pKa values to explain solubility variations. Fluorinated analogs (e.g., trifluoromethyl derivatives) often show improved metabolic stability due to reduced cytochrome P450 interactions .

Q. How can crystallographic data inform drug design for this compound?

Single-crystal X-ray diffraction reveals:

  • Conformational rigidity : The dihedral angle between the isoxazole and 3,4-dimethylphenyl groups affects binding pocket compatibility.
  • Intermolecular interactions : Hydrogen bonding (e.g., aldehyde oxygen with water) guides solubility optimization .

Q. What methods validate conflicting results from spectroscopic vs. computational analyses?

Divergent data (e.g., NMR chemical shifts vs. DFT-predicted values) require:

  • Dynamic NMR experiments to detect tautomerism or rotameric equilibria.
  • Solvent-effect studies to assess environmental influences on spectral properties .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Isoxazole Derivatives

StepReagents/ConditionsYield (%)Reference
Isoxazole formationHydrazine, β-ketoaldehyde, 80°C, N₂65–75
ChlorinationPOCl₃, DMF, 0–5°C85–90
Aldehyde introductionVilsmeier-Haack (DMF/POCl₃), 60°C70–80

Q. Table 2. Comparative Bioactivity of Structural Analogs

SubstituentIC₅₀ (μM) vs. Target EnzymeSolubility (mg/mL)
3,4-Dimethylphenyl0.45 ± 0.020.12
4-Trifluoromethyl0.28 ± 0.030.08
2-Chlorophenyl1.20 ± 0.150.20

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